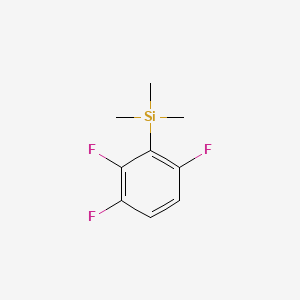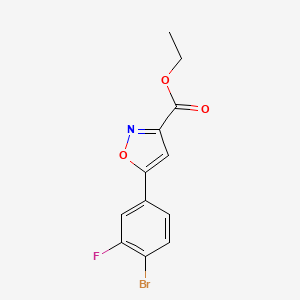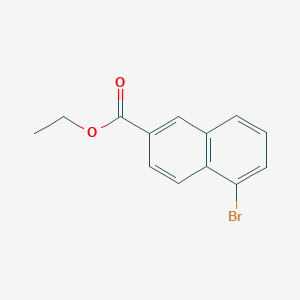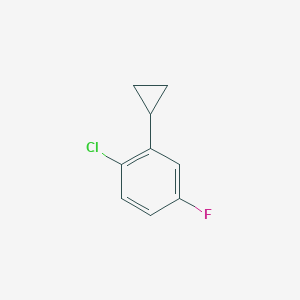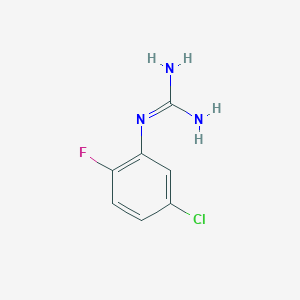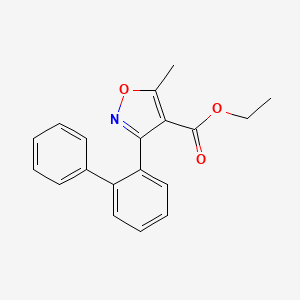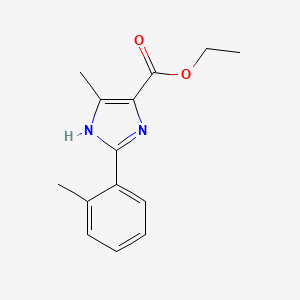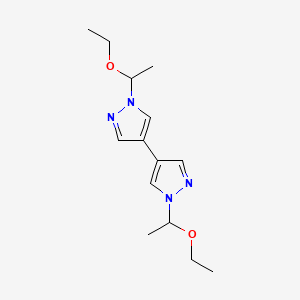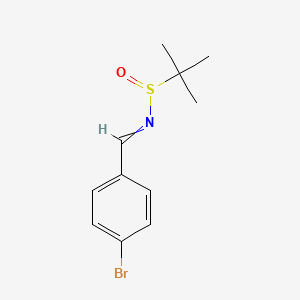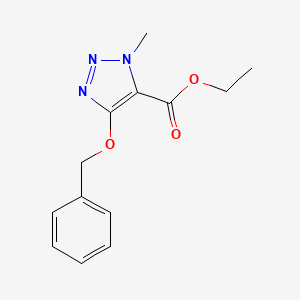![molecular formula C13H13N3 B13697406 2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MFCD32632744” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and industry. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of extensive research and industrial use.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32632744” involves several steps, starting with the preparation of the precursor materials. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve multi-step organic reactions, including condensation, cyclization, and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of “MFCD32632744” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may include the use of automated systems for precise control of reaction parameters and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions: “MFCD32632744” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “MFCD32632744” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed: The major products formed from the reactions of “MFCD32632744” depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms with altered oxidation states. Substitution reactions result in compounds with new functional groups replacing the original ones.
科学研究应用
“MFCD32632744” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, “MFCD32632744” is employed in the study of cellular processes and as a tool for probing biochemical pathways.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases. It may also serve as a diagnostic agent in medical imaging.
Industry: In industrial applications, “MFCD32632744” is utilized in the production of specialty chemicals, materials, and as a catalyst in chemical processes.
作用机制
The mechanism of action of “MFCD32632744” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the context of its use, such as its role in a biochemical pathway or its therapeutic action in a medical application. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and optimizing its use in various applications.
相似化合物的比较
- Compound A: Similar in structure but with different functional groups.
- Compound B: Shares similar reactivity but differs in stability.
- Compound C: Analogous in applications but with distinct chemical properties.
属性
分子式 |
C13H13N3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
9-methyl-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-8-2-3-9-4-5-10-7-15-13(14)16-12(10)11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H2,14,15,16) |
InChI 键 |
OOEJOPHTZSEVRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCC3=CN=C(N=C32)N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


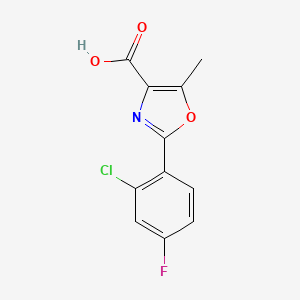

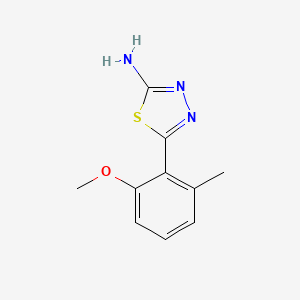
![6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13697350.png)
